molecular formula C21H20FN3OS B12583354 N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12583354
M. Wt: 381.5 g/mol
InChI Key: XPBCCHCPRIWXBF-UHFFFAOYSA-N
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Description

N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a quinazoline core, a fluorophenyl group, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazoline ring with a fluorophenyl group using a suitable reagent.

    Attachment of the Allyl Group: The allyl group is introduced through an allylation reaction, often using allyl halides in the presence of a base.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the allyl group can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide
  • N-[4-(Acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness

N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the quinazoline core, fluorophenyl group, and allyl group provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[8-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C21H20FN3OS/c1-3-12-23-18(26)13-27-21-17-7-5-6-14(4-2)19(17)24-20(25-21)15-8-10-16(22)11-9-15/h3,5-11H,1,4,12-13H2,2H3,(H,23,26)

InChI Key

XPBCCHCPRIWXBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC=C

Origin of Product

United States

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